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Overcoming Ensitrelvir Fumarate solubility issues in aqueous solutions

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Ensitrelvir Fumarate Solubility Solutions: A Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with **Ensitrelvir Fumarate** in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is **Ensitrelvir Fumarate** and why is solubility a key consideration?

A1: **Ensitrelvir Fumarate** is an orally active, non-covalent inhibitor of the SARS-CoV-2 3C-like (3CL) protease, developed for the treatment of COVID-19.[1][2] The active pharmaceutical ingredient (API), Ensitrelvir, is a poorly water-soluble compound. To overcome this, it is formulated as a cocrystal with fumaric acid.[3][4] This strategy is designed to improve its dissolution and bioavailability.[4] However, researchers may still face challenges when preparing aqueous solutions for in vitro and in vivo experiments due to the compound's intrinsic properties.

A recent study highlighted that Ensitrelvir exists in several crystalline forms, with the most stable form (Form III) having significantly lower solubility than predicted. The cocrystal with



fumaric acid (Form V) was engineered to disrupt the strong intermolecular interactions present in Form III, thereby enhancing dissolution.[3]

Q2: What are the fundamental physicochemical properties of **Ensitrelvir Fumarate**?

A2: Understanding the basic properties of **Ensitrelvir Fumarate** is crucial for designing appropriate experimental conditions.

| Property | Value | Source |
|--------------------|---|--------|
| Molecular Formula | C26H21ClF3N9O6 | [5] |
| Molecular Weight | 647.9 g/mol | [5] |
| Appearance | Solid powder | [6] |
| LogP (Ensitrelvir) | 2.7 | [3] |
| Formulation | Cocrystal of Ensitrelvir and Fumaric Acid | [3][4] |

Q3: What are the recommended solvents for preparing stock solutions?

A3: **Ensitrelvir Fumarate** is practically insoluble in water and ethanol.[1] For laboratory research, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.

| Solvent | Solubility | Notes | Source |
|---------|---------------------|--|--------|
| DMSO | 50 mg/mL (77.16 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility. Ultrasonic agitation may be needed. | [1][7] |
| Water | Insoluble | - | [1] |
| Ethanol | Insoluble | - | [1] |



Q4: How does pH affect the solubility and dissolution of Ensitrelvir Fumarate?

A4: The cocrystal formulation of **Ensitrelvir Fumarate** was specifically designed to improve dissolution across different pH ranges. A study demonstrated that the cocrystal (Form V) has significantly higher dissolution rates compared to the stable Ensitrelvir free form (Form III) in both acidic and near-neutral conditions.[3]

| Medium | Dissolution Improvement (Form V vs. Form III) | Source |
|--------|--|--------|
| pH 1.2 | ~8-fold higher | [3] |
| pH 6.8 | ~13-fold higher | [3] |

For weakly basic drugs, solubility generally increases in acidic environments where the molecule becomes ionized.[8][9] Researchers should carefully consider the pH of their aqueous buffers, as shifts in pH can lead to precipitation, especially when diluting a stock solution.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and preparation of **Ensitrelvir Fumarate** solutions.

Problem 1: My Ensitrelvir Fumarate powder is not dissolving in my aqueous buffer.

Directly dissolving **Ensitrelvir Fumarate** powder in aqueous buffers is not recommended due to its low aqueous solubility.[1]

Solution Workflow:



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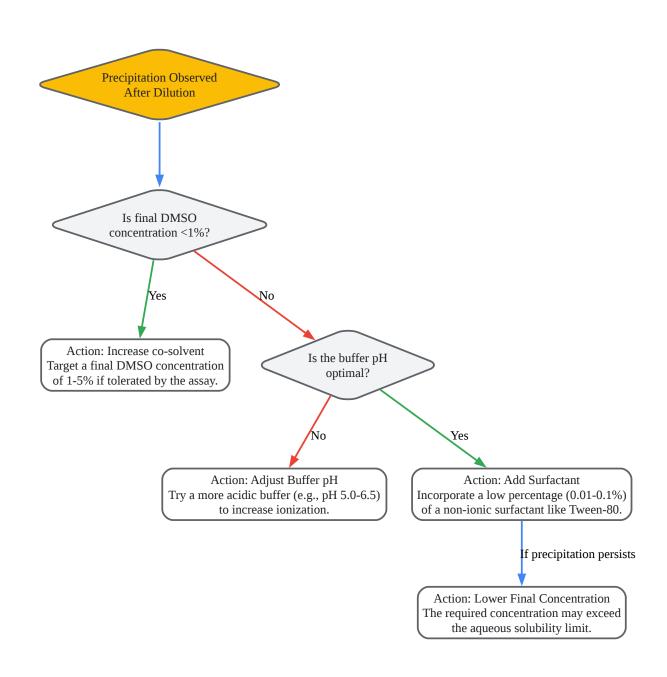
Caption: Workflow for preparing aqueous solutions.

Problem 2: I observed precipitation after diluting my DMSO stock solution into an aqueous medium.

This is a common issue known as "crashing out," which occurs when a drug is transferred from a high-solubility organic solvent to a low-solubility aqueous environment.

Troubleshooting Decision Tree:





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Caption: Decision tree for troubleshooting precipitation.



Experimental Protocols

Protocol 1: Preparation of a 50 mM DMSO Stock Solution

- Weighing: Accurately weigh 32.4 mg of Ensitrelvir Fumarate (MW: 647.9 g/mol) into a sterile, conical tube.
- Solvent Addition: Add 1.0 mL of fresh, anhydrous DMSO to the tube.
- Dissolution: Cap the tube tightly. Vortex vigorously for 1-2 minutes. If particles are still visible, place the tube in an ultrasonic bath for 5-10 minutes until the solution is clear.[7]
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 month or -80°C for up to 1 year.[1][10]

Protocol 2: Preparation of a Formulation for In Vivo Oral Administration (Suspension)

For animal studies, a homogeneous suspension is often required.

- Vehicle Preparation: Prepare the desired vehicle. A common choice is 0.5% to 1% (w/v)
 Carboxymethyl Cellulose Sodium (CMC-Na) in purified water.
- Weighing: Weigh the required amount of **Ensitrelvir Fumarate** powder.
- Suspension: Create a paste by adding a small amount of the vehicle to the powder and triturating. Gradually add the remaining vehicle while continuously stirring or vortexing to form a uniform suspension.[1]
- Administration: Ensure the suspension is well-mixed immediately before each administration to guarantee consistent dosing.

Protocol 3: General Method for Quantification by LC-MS/MS

This protocol provides a general outline based on methods used in clinical studies.[11] Specific parameters must be optimized for your instrument and matrix.

Sample Preparation (Plasma):

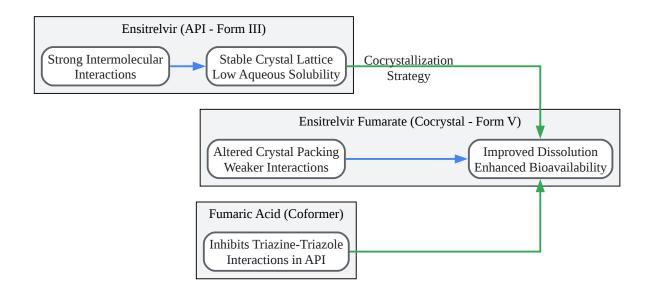


- \circ To 100 μ L of plasma, add 300 μ L of acetonitrile containing an appropriate internal standard. This step performs protein precipitation.
- Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
- Transfer the supernatant to a new plate or vial for analysis.
- Chromatography:
 - Column: A C18 reverse-phase column is typically suitable.
 - Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
 - Flow Rate: 0.4 0.6 mL/min.
- Mass Spectrometry:
 - Ionization: Electrospray Ionization (ESI) in positive mode.
 - Detection: Multiple Reaction Monitoring (MRM) of precursor/product ion transitions specific to Ensitrelvir.

Mechanisms and Strategies Visualization

The primary strategy to overcome the inherent low solubility of Ensitrelvir is cocrystallization. This approach modifies the crystal lattice to improve the dissolution properties of the API.





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Caption: Cocrystallization strategy for solubility enhancement.[3]

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